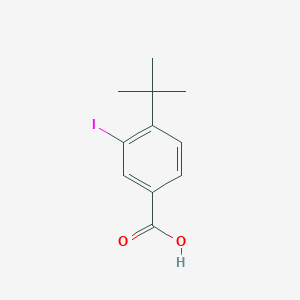

4-(tert-Butyl)-3-iodobenzoic acid

Overview

Description

4-(tert-Butyl)-3-iodobenzoic acid is a derivative of benzoic acid with a tert-butyl group and an iodine atom attached to the benzene ring . It is used as a modifier for alkyd resins and a polymerization regulator for polyesters . It is also an endocrine-disrupting chemical (EDC) present in honey .

Molecular Structure Analysis

The molecular structure of 4-(tert-Butyl)-3-iodobenzoic acid consists of a benzene ring with a carboxylic acid group (-COOH), a tert-butyl group ((CH3)3C-), and an iodine atom attached to it . The linear formula is (CH3)3CC6H4CO2H .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(tert-Butyl)-3-iodobenzoic acid include a molecular weight of 178.23 and a melting point of 162-165 °C (lit.) .Scientific Research Applications

Synthesis of Biologically Active Compounds

4-(tert-Butyl)-3-iodobenzoic acid is used in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Intermediate in Chemical Industry

This compound is used as an intermediate in the chemical industry for producing esters of PTBBA, a chain stop agent in resins .

Thermal Stabilizer in PVC

4-(tert-Butyl)-3-iodobenzoic acid is used as a thermal stabilizer in PVC .

Potent Yeast Sirtuin (Sir2p) Inhibitor

It has been found to be a potent yeast sirtuin (Sir2p) inhibitor .

Catalyst in Oxidation Reactions

In the field of catalysis, it has been used in the oxidation of styrene and other olefins to value-added intermediates .

Analytical Chemistry

In analytical chemistry, it has been determined in water samples by means of liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS) .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds often interact with proteins or enzymes in the body, altering their function .

Mode of Action

Without specific information on “4-(tert-Butyl)-3-iodobenzoic acid”, it’s difficult to say exactly how it interacts with its targets. Many similar compounds work by binding to a specific site on a protein or enzyme, which can either inhibit or enhance the function of the target .

Biochemical Pathways

Similar compounds can affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

Without specific information, it’s difficult to say exactly what the molecular and cellular effects of “4-(tert-Butyl)-3-iodobenzoic acid” are. The effects would depend on the specific targets and pathways affected by the compound .

Action Environment

The action, efficacy, and stability of “4-(tert-Butyl)-3-iodobenzoic acid” could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

properties

IUPAC Name |

4-tert-butyl-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQXGGKRIINFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660772 | |

| Record name | 4-tert-Butyl-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butyl)-3-iodobenzoic acid | |

CAS RN |

91131-72-5 | |

| Record name | 4-tert-Butyl-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

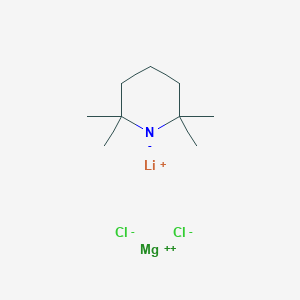

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

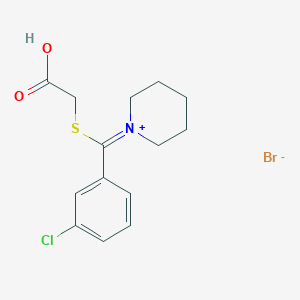

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-Piperidyl)-5-[[2-(1-pyrrolidinyl)ethyl]amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3030412.png)

![2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B3030413.png)